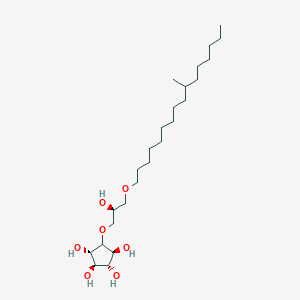

Sacrotride A

Description

Sacrotride A is a bioactive triterpenoid saponin isolated from marine sponges, notably the Indo-Pacific species Cacospongia mycofijiensis. It is characterized by a molecular weight of 463 m/z and exhibits structural complexity typical of sponge-derived metabolites, with a fused tricyclic core and multiple hydroxyl and methyl groups . Its identification in C. mycofijiensis fractions (e.g., Fraction H65) was confirmed via LC-MS, ¹H NMR, and ELSD data, which matched prior reports of its presence in other sponges . While its exact biosynthetic pathway remains unelucidated, this compound is hypothesized to play a defensive role in its host organism due to its bioactivity against marine pathogens.

Properties

Molecular Formula |

C25H50O7 |

|---|---|

Molecular Weight |

462.7 g/mol |

IUPAC Name |

(1S,2R,3R,4S)-5-[(2S)-2-hydroxy-3-(10-methylhexadecoxy)propoxy]cyclopentane-1,2,3,4-tetrol |

InChI |

InChI=1S/C25H50O7/c1-3-4-5-11-14-19(2)15-12-9-7-6-8-10-13-16-31-17-20(26)18-32-25-23(29)21(27)22(28)24(25)30/h19-30H,3-18H2,1-2H3/t19?,20-,21+,22+,23-,24-/m0/s1 |

InChI Key |

PBKNPWUTVIEHAJ-PUZAKDQTSA-N |

Isomeric SMILES |

CCCCCCC(C)CCCCCCCCCOC[C@@H](COC1[C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)O |

Canonical SMILES |

CCCCCCC(C)CCCCCCCCCOCC(COC1C(C(C(C1O)O)O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Sacrotride A shares structural and functional similarities with other sponge-derived triterpenoids and macrolides. Below is a comparative analysis of its properties alongside key analogs:

Table 1: Structural and Functional Comparison of this compound and Analogous Compounds

Key Findings:

Structural Diversity: this compound’s triterpenoid scaffold differs from the macrolide backbones of latrunculins and fijianolides, which contain large lactone rings critical for binding cytoskeletal proteins . Unlike mycothiazole’s linear polyketide chain, this compound’s cyclic structure enhances its stability in biological matrices .

Bioactivity Profiles: this compound and latrunculins both exhibit antiparasitic activity against Trypanosoma brucei, but latrunculins show broader antitumor effects due to actin-targeting mechanisms . Mycothiazole’s selectivity for U937 lymphoma cells contrasts with this compound’s broader antifungal activity, suggesting divergent molecular targets .

Source and Isolation: All listed compounds co-occur in C. mycofijiensis, but this compound is distinguished by its ELSD-detectable, UV-inert properties, complicating its isolation compared to UV-active analogs like fijianolides .

Derivatives and Modifications: this compound lacks reported derivatives, whereas aignopsanes (e.g., aignopsane ketal, 16) undergo structural modifications that enhance their bioactivity against parasitic models .

Q & A

Basic Research Questions

Q. How can researchers systematically identify knowledge gaps in Sacrotride A studies?

- Methodological Answer : Conduct a systematic literature review using databases like PubMed, Web of Science, or Google Scholar to collate existing studies. Employ inclusion/exclusion criteria (e.g., publication date, study type) and tools like PRISMA flow diagrams to map trends and gaps . Use keyword variations (e.g., "this compound pharmacokinetics," "mechanistic studies") to ensure comprehensive coverage. Critical appraisal tools (e.g., Cochrane Risk of Bias Assessment) can highlight methodological weaknesses in prior work .

Q. What experimental protocols are recommended for initial pharmacological characterization of this compound?

- Methodological Answer : Begin with in vitro assays (e.g., receptor-binding assays, enzyme inhibition) to establish bioactivity. Use dose-response curves to determine IC₅₀/EC₅₀ values, and validate results with positive controls. For in vivo studies, adhere to ARRIVE guidelines for animal research, including sample size justification and ethical oversight . Reproducibility requires detailed documentation of buffer compositions, incubation times, and equipment calibration .

Q. How should researchers design a robust literature review for this compound-related hypotheses?

- Methodological Answer : Structure the review using a scoping study framework to categorize evidence by theme (e.g., molecular targets, toxicity profiles). Annotate databases with tags like "contradictory results" or "reproducibility issues" to flag areas needing validation. Cross-reference primary sources (e.g., original experimental data) over secondary summaries to avoid bias .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

- Methodological Answer : Perform meta-analyses to quantify effect sizes across studies, using random-effects models to account for heterogeneity . Validate discrepancies via orthogonal assays (e.g., CRISPR-mediated gene knockout paired with biochemical assays). Transparently report confounding variables (e.g., batch-to-batch compound purity differences) in supplemental materials .

Q. What strategies optimize this compound’s bioavailability in preclinical models?

- Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Test formulations (e.g., nanoencapsulation, prodrug derivatives) in parallel with in situ perfusion assays. Monitor metabolites via LC-MS/MS and correlate with efficacy endpoints . Include negative controls (e.g., vehicle-only groups) to isolate formulation effects .

Q. How can researchers ensure reproducibility in this compound toxicity studies?

- Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets, HPLC purity certificates, and experimental protocols in repositories like Zenodo . Implement blinded analyses for histopathology or biomarker assessments to reduce observer bias. Use inter-laboratory validation cohorts to confirm findings .

Q. What statistical approaches are suitable for multi-omics data integration in this compound research?

- Methodological Answer : Apply dimensionality reduction techniques (e.g., PCA, t-SNE) to transcriptomic/proteomic datasets. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify synergistic pathways. Validate network models via siRNA knockdown or pharmacological inhibition . Report false discovery rates (FDR) and adjust p-values for multiple comparisons .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.